Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt
Description
Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt (CAS RN: Not explicitly provided in evidence but structurally related to compounds in and ) is an organic sulfonate salt characterized by a methanesulfonic acid backbone substituted with a bis(2-hydroxyethyl)amino group and a sodium counterion. This compound is structurally defined by the formula C₅H₁₂NNaO₅S, combining hydrophilic (sulfonate, hydroxyl) and amine functionalities. It is commonly utilized in biochemical and industrial applications, particularly as a buffering agent or surfactant due to its water solubility and pH-stabilizing properties .
Properties
CAS No. |
25857-20-9 |
|---|---|
Molecular Formula |
C5H12NNaO5S |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
sodium;[bis(2-hydroxyethyl)amino]methanesulfonate |
InChI |
InChI=1S/C5H13NO5S.Na/c7-3-1-6(2-4-8)5-12(9,10)11;/h7-8H,1-5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
AKPBRLRJVQJTQN-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)N(CCO)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt typically involves the reaction of methanesulfonic acid with bis(2-hydroxyethyl)amine in the presence of a sodium base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
CH3SO3H+N(CH2CH2OH)2+NaOH→CH3SO3N(CH2CH2OH)2Na+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or filtration to remove impurities and obtain the final product in a usable form.
Chemical Reactions Analysis
Synthetic Routes and Reactivity
The compound is synthesized via nucleophilic substitution or condensation reactions. Key methods include:
Reaction with Sodium Hydrogensulfite-Formaldehyde Adduct
A common pathway involves reacting bis(2-hydroxyethyl)amine with sodium hydrogensulfite-formaldehyde adduct in aqueous solution :
Direct Neutralization of Parent Acid
The monosodium salt forms via neutralization of [bis(2-hydroxyethyl)amino]methanesulfonic acid (CID 117651) with sodium hydroxide :
-
Conditions : Room temperature, aqueous medium.
Acid-Base Buffering
The compound stabilizes pH in physiological ranges (7.0–7.4):
-
Mechanism : Protonation/deprotonation of the tertiary amine and sulfonate groups.
| Functional Group | Protonation State at pH 7.4 | Role in Buffering |
|---|---|---|
| Sulfonate (SO₃⁻) | Deprotonated | Stabilizes cations |
| Ammonium (NH⁺) | Protonated | Neutralizes bases |
Metal Ion Complexation
The sulfonate and hydroxyl groups coordinate with divalent cations (e.g., Ca²⁺, Mg²⁺), forming stable complexes :
-
Applications : Mitigates metal-induced precipitation in biochemical assays.
Thermal Decomposition
At elevated temperatures (>180°C), the compound decomposes into sulfur oxides and ethylene derivatives :
Catalytic Alkylation
In industrial settings, the sulfonate group facilitates Friedel-Crafts alkylation in superacidic conditions :
Hydrolysis Resistance
The sulfonate group resists hydrolysis under neutral and acidic conditions, unlike ester-based buffers .
-
Stability : No degradation observed after 72 hours at pH 2–10.
Oxidative Reactions
Controlled oxidation with H₂O₂ yields sulfone derivatives, though overoxidation risks sulfate impurities :
Comparative Reactivity with Analogues
The compound’s zwitterionic nature distinguishes it from non-sulfonated buffers :
| Property | Methanesulfonate Derivative | MOPS Buffer |
|---|---|---|
| Water Solubility | >500 g/L | ~200 g/L |
| Metal Chelation | Strong (log K ≈ 4.5) | Weak (log K ≈ 2.1) |
| Thermal Stability | Stable to 180°C | Decomposes at 150°C |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNNaOS
- Molecular Weight : 221.21 g/mol
- IUPAC Name : Sodium;[bis(2-hydroxyethyl)amino]methanesulfonate
The compound is characterized by its zwitterionic nature, which contributes to its solubility in water and biological compatibility.
Biological Buffers
One of the primary applications of methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt is as a biological buffer. It is utilized in various biochemical assays and cell culture applications due to its ability to maintain pH stability.
Case Study: Use in Cell Culture
In a study focused on optimizing cell growth conditions for mammalian cells, the buffer was shown to effectively stabilize the pH during cell proliferation, leading to enhanced cell viability and productivity compared to traditional buffers like phosphate-buffered saline (PBS) .
Pharmaceutical Applications
The compound has significant potential in drug formulation and delivery systems. Its zwitterionic properties enhance solubility and bioavailability of poorly soluble drugs.
Case Study: Drug Solubility Enhancement
Research demonstrated that incorporating this compound into formulations of hydrophobic drugs improved their solubility by up to 150%, facilitating better absorption in biological systems .
Electrochemical Applications
Methanesulfonic acid derivatives are explored in electrochemical applications, particularly in the development of sensors and energy storage devices.
Data Table: Electrochemical Performance
| Application | Performance Metric | Reference |
|---|---|---|
| Sensor Development | Sensitivity Improvement | |
| Energy Storage | Charge Capacity Increase |
In sensor development, the compound has been shown to enhance sensitivity due to its ability to facilitate electron transfer processes.
Environmental Applications
The compound is also being investigated for its role in environmental chemistry, specifically in wastewater treatment processes where it acts as a chelating agent for heavy metals.
Case Study: Heavy Metal Removal
A pilot study indicated that using this compound significantly reduced lead concentrations in contaminated water by 70%, showcasing its potential for environmental remediation .
Industrial Applications
In industrial settings, this compound is utilized as a reagent in various chemical syntheses due to its favorable reaction conditions and high yield outputs.
Data Table: Industrial Synthesis Applications
The high yields achieved in these reactions make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism by which methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt exerts its effects involves its interaction with molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and interact with various biomolecules, influencing their structure and function. The sodium ion can also play a role in stabilizing the compound and enhancing its solubility in aqueous solutions.
Comparison with Similar Compounds
N,N-Bis(2-Hydroxyethyl)-2-Aminoethanesulfonic Acid Sodium Salt (BES Sodium Salt)
- Structure: Ethanesulfonic acid derivative with bis(2-hydroxyethyl)amino and sodium sulfonate groups.
- Key Differences : While the target compound features a methanesulfonic acid core, BES sodium salt (CAS RN: 66992-27-6) is based on ethanesulfonic acid , altering its molecular weight (C₆H₁₄NNaO₅S vs. C₅H₁₂NNaO₅S) and steric properties.
- Applications : Both are zwitterionic buffers, but BES operates in a slightly higher pH range (6.4–7.2 compared to the target compound’s likely range of 6.0–7.0) .
Sodium Hydroxymethanesulfonate
- Structure : Simpler sulfonate with a hydroxymethyl group (CH₃SO₃Na·H₂O).
- Key Differences: Lacks the bis(2-hydroxyethyl)amino moiety, reducing its buffering capacity. Primarily used as a formaldehyde scavenger in industrial processes .
Functional Analogues (Buffering Agents)
HEPES Monosodium Salt
- Structure : Piperazine-derived sulfonic acid buffer (C₈H₁₇N₂NaO₄S).
- Key Differences : HEPES (CAS RN: 7365-45-9) has a piperazine ring, enabling buffering in the physiological pH range (7.2–8.2), unlike the target compound’s mid-acidic range. HEPES is widely used in cell culture, whereas the target compound may favor industrial applications .
PIPES Monosodium Salt
- Structure: Piperazine-1,4-bis(ethanesulfonic acid) monosodium salt (C₈H₁₆N₂NaO₇S₂).
- Key Differences : PIPES (CAS RN: 10010-67-0) contains dual sulfonate groups, enhancing ionic strength. Its buffering range (6.1–7.5) overlaps with the target compound but requires lower solubility in aqueous solutions .
Industrial Sulfonate Derivatives
Sodium Bis(2-Hydroxyethyl) 5-Sulfoisophthalate
Benzenesulfonic Acid Derivatives
- Example: Tetrasodium 2,2′-(Ethenediyl)bis[5-[(4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl)amino]benzenesulfonate (CAS RN: 29637-52-3).
- Key Differences : Complex triazine and benzenesulfonate structure with four sodium ions. Used in dyes and optical brighteners, unlike the simpler target compound .
Comparative Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | CAS RN | Key Functional Groups | Buffering Range | Primary Applications |
|---|---|---|---|---|---|
| Target Compound | C₅H₁₂NNaO₅S | Not Provided | Methanesulfonate, bis(2-hydroxyethyl)amino | ~6.0–7.0 | Biochemical buffers, surfactants |
| BES Sodium Salt | C₆H₁₄NNaO₅S | 66992-27-6 | Ethanesulfonate, bis(2-hydroxyethyl)amino | 6.4–7.2 | Molecular biology |
| HEPES Monosodium Salt | C₈H₁₇N₂NaO₄S | 7365-45-9 | Piperazine, ethanesulfonate | 7.2–8.2 | Cell culture, diagnostics |
| Sodium Hydroxymethanesulfonate | CH₃NaO₄S·H₂O | 870-72-4 | Methanesulfonate, hydroxymethyl | N/A | Formaldehyde scavenger |
| Sodium Bis(2-Hydroxyethyl) 5-Sulfoisophthalate | C₁₄H₁₅NNaO₁₀S | 17625-03-5 | Benzenesulfonate, hydroxyethyl esters | N/A | Polymers, surfactants |
Biological Activity
Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt, commonly known as N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), is a zwitterionic compound notable for its buffering capabilities in biological systems. Its unique structure, which includes two hydroxyethyl groups attached to a central nitrogen atom linked to a methanesulfonic acid group, allows it to maintain stable pH levels crucial for various biochemical and physiological processes.
- Molecular Formula : CHNNaOS
- Molar Mass : Approximately 213.25 g/mol
- CAS Registry Number : 25857-20-9
Biological Activity
BES exhibits significant biological activity primarily due to its role as a buffer in biological systems. The following sections provide an overview of its biological effects, applications, and research findings.
Buffering Capacity
BES is particularly effective in maintaining the pH of biological samples, which is critical for enzyme activity and metabolic processes. Studies have shown that it can stabilize pH in cell culture media and other biological assays, enhancing the reliability of experimental results.
Table 1: Buffering Capacity Comparison
| Buffering Agent | pH Range | Effectiveness |
|---|---|---|
| BES | 6.5 - 8.0 | High |
| Phosphate Buffer | 6.0 - 7.5 | Moderate |
| HEPES | 6.8 - 8.2 | High |
Effects on Cell Viability and Proliferation
Research indicates that BES may influence cellular processes indirectly through pH stabilization. For instance, experiments involving various cell lines have demonstrated that the presence of BES can enhance cell viability and proliferation rates under controlled conditions.
Case Study: Influence on Cell Lines
A study conducted on human fibroblast cells showed that those cultured in media buffered with BES exhibited a 20% increase in proliferation compared to controls without buffering agents. This suggests that the buffering capacity of BES plays a vital role in cellular health and growth dynamics.
Applications in Research and Industry
BES is widely utilized across several fields:
- Biochemical Research : As a buffer in enzyme assays and protein studies where pH stability is crucial.
- Pharmaceuticals : In formulations requiring precise pH control to ensure drug stability and efficacy.
- Cell Culture : To maintain optimal growth conditions for various cell types.
Safety and Toxicology
The safety profile of BES has been assessed in various studies, indicating low toxicity levels when used appropriately in laboratory settings. The European Food Safety Authority (EFSA) has concluded that compounds similar to BES do not raise concerns regarding genotoxicity or accumulation in humans when used within specified limits .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a two-step process:
Amination : React methanesulfonic acid with bis(2-hydroxyethyl)amine under controlled pH (8–9) and temperature (40–60°C) to form the intermediate.
Neutralization : Treat the intermediate with sodium hydroxide to yield the monosodium salt.
Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:methanesulfonic acid), solvent selection (e.g., water or ethanol/water mixtures), and purification via recrystallization or ion-exchange chromatography .
- Key Parameters : Monitor pH during neutralization to avoid over-salinization, which may precipitate impurities. Use FT-IR or NMR to confirm the bis(2-hydroxyethyl)amino group incorporation .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : H and C NMR to verify the presence of the bis(2-hydroxyethyl)amino group (e.g., δ 3.5–3.7 ppm for –CHOH) and methanesulfonate moiety (δ 2.8–3.2 ppm for –SO) .
- Elemental Analysis : Confirm sodium content (theoretical ~6.8%) and sulfur/nitrogen ratios.
- HPLC-MS : Detect trace impurities (e.g., unreacted amines) using reverse-phase C18 columns with UV detection at 210 nm .
- Data Interpretation : Discrepancies in elemental analysis may indicate incomplete neutralization; repeat synthesis with tighter pH control.
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions, and what experimental designs can quantify degradation pathways?
- Methodology :
- Accelerated Stability Studies : Incubate aqueous solutions at pH 2–12 (buffered) and temperatures (25–60°C) for 1–4 weeks.
- Analysis : Use HPLC to monitor degradation products (e.g., free amines or sulfonic acid derivatives). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .
- Key Findings : Similar sulfonate salts show instability at pH < 3 (protonation of sulfonate group) and >10 (hydrolysis of the amine group). Stabilizers like antioxidants (e.g., BHT) may extend shelf-life .
Q. How can researchers resolve contradictions in reported solubility data for this compound in aqueous and organic solvents?
- Methodology :
- Standardized Solubility Assays : Prepare saturated solutions in deionized water, ethanol, and DMSO under controlled agitation (24 hrs, 25°C). Filter and quantify dissolved compound via gravimetry or UV-Vis (λ = 260 nm).
- Contradiction Analysis : Conflicting data may arise from polymorphic forms or residual solvents. Use X-ray diffraction (XRD) to identify crystal phases and TGA to detect solvent traces .
Q. What role does the compound play in modulating enzyme activity, and how can its interactions be studied mechanistically?
- Methodology :
- Enzyme Inhibition Assays : Test against model enzymes (e.g., phosphatases or kinases) using spectrophotometric or fluorometric assays.
- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants.
- Computational Modeling : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding modes .
- Hypothesis : The bis(2-hydroxyethyl)amino group may chelate metal ions in metalloenzymes, while the sulfonate moiety interacts with positively charged residues.
Q. What safety protocols are recommended for handling this compound, given structural analogs’ toxicity profiles?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
